N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

Acquire N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (CAS 955241-09-5) to expand your SAR study. This compound uniquely features a 2,4-dimethylbenzyl group at the 5-position, which increases lipophilicity (computed XLogP3=3 vs. 2 for the 5-phenyl analog) and introduces steric bulk from the ortho-methyl group. No direct bioassay data exists, making it essential for de novo screening in antifungal SDH inhibition (reference EC₅₀=0.140 mg/L for the series) or STAT3 anticancer programs. Purchase the exact CAS to ensure reproducible research distinct from simpler 5-aryl analogs.

Molecular Formula C16H15N3O3
Molecular Weight 297.314
CAS No. 955241-09-5
Cat. No. B2384336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
CAS955241-09-5
Molecular FormulaC16H15N3O3
Molecular Weight297.314
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=CO3)C
InChIInChI=1S/C16H15N3O3/c1-10-5-6-12(11(2)8-10)9-14-18-19-16(22-14)17-15(20)13-4-3-7-21-13/h3-8H,9H2,1-2H3,(H,17,19,20)
InChIKeyDKGDVVWVMFYCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (CAS 955241-09-5): Chemical Identity, Physicochemical Profile, and Procurement Baseline


N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (CAS 955241-09-5) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole-2-carboxamide class, featuring a furan-2-carboxamide moiety at the oxadiazole 2-position and a 2,4-dimethylbenzyl substituent at the 5-position [1]. Its molecular formula is C₁₆H₁₅N₃O₃ with a molecular weight of 297.31 g/mol, a computed XLogP3 of 3, one hydrogen bond donor, five hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area of 81.2 Ų [1]. The compound is cataloged in the PubChem database (CID 16917696) and is commercially available through screening compound suppliers under catalog identifiers AKOS024643285 and F2368-0386 [1][2]. Critically, no primary research publications, bioassay data, or patent examples featuring this exact compound were identified in the accessible literature as of the search date, meaning that all biological activity inferences must be drawn from class-level data on structurally analogous 1,3,4-oxadiazole-2-carboxamide derivatives [3][4].

Why Generic 1,3,4-Oxadiazole-2-Carboxamide Substitution Fails: Structural Differentiation of N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide


Within the 1,3,4-oxadiazole-2-carboxamide class, the 5-position substituent is a primary determinant of target binding, physicochemical properties, and biological selectivity [1]. The 2,4-dimethylbenzyl group at the 5-position of this compound confers a computed XLogP3 of 3 — one log unit higher than the unsubstituted 5-phenyl analog (XLogP3 = 2) — indicating measurably increased lipophilicity that alters membrane permeability and target compartment distribution [2][3]. Additionally, the methylene (-CH₂-) spacer between the oxadiazole ring and the 2,4-dimethylphenyl group introduces an extra rotatable bond (4 vs. 3 in the 5-phenyl analog), providing conformational flexibility absent in directly attached 5-aryl congeners [2][3]. The ortho-methyl substituent further contributes steric bulk adjacent to the oxadiazole ring, which may modulate binding pocket accommodation in ways that simpler 5-aryl analogs (e.g., 5-phenyl, 5-thienyl, or 5-furyl derivatives) cannot replicate [1]. These structural features mean that biological activity data obtained from 5-phenyl, 5-(thiophen-2-ylmethyl), or 5-(4-methanesulfonylphenyl) analogs — even those sharing the identical furan-2-carboxamide moiety — cannot be assumed to translate to this compound, making direct procurement of the exact CAS number essential for reproducible research [4].

Quantitative Differentiation Evidence for N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide: Comparator-Based Selection Guide


Physicochemical Property Differentiation: 2,4-Dimethylbenzyl vs. 5-Phenyl Analog Computed Property Head-to-Head Comparison

The target compound (CAS 955241-09-5) demonstrates a computed XLogP3 of 3, representing a one-unit increase in lipophilicity over the structurally simplest commercially available analog, N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (CAS 865287-35-0, XLogP3 = 2) [1][2]. The target compound also possesses four rotatable bonds versus three for the 5-phenyl analog, attributable to the methylene spacer and the additional conformational自由度 of the 2,4-dimethylbenzyl group [1][2]. Both compounds share identical hydrogen bond donor/acceptor counts (1 donor, 5 acceptors) and identical topological polar surface area (81.2 Ų), indicating that the differentiation is driven primarily by hydrophobic and steric contributions rather than hydrogen bonding capacity [1][2]. Molecular weight differs substantially (297.31 vs. 255.23 g/mol, a 16.5% increase), which may affect passive diffusion rates and tissue distribution [1][2]. These computed properties were derived using PubChem 2.1/2.2 release algorithms (XLogP3, Cactvs) [1][2].

Physicochemical profiling Lipophilicity Drug-likeness Lead optimization

Succinate Dehydrogenase (SDH) Inhibitory Scaffold Validation: Class-Level Antifungal Activity of Furan-1,3,4-Oxadiazole Carboxamides vs. Boscalid Benchmark

In a 2021 study by Yang et al., a series of 30 thiophene/furan-1,3,4-oxadiazole carboxamide derivatives — sharing the identical core scaffold as the target compound — were evaluated for antifungal activity and SDH enzyme inhibition [1]. The most potent furan-containing analog, compound 4i, demonstrated an EC₅₀ of 0.140 ± 0.034 mg/L against Sclerotinia sclerotiorum, representing a 4.6-fold improvement over the commercial SDH inhibitor boscalid (EC₅₀ = 0.645 ± 0.023 mg/L) [1]. In the SDH enzymatic inhibition assay, compound 4g (a furan-series analog) achieved an IC₅₀ of 1.01 ± 0.21 μM, which was 3.5-fold more potent than boscalid (IC₅₀ = 3.51 ± 2.02 μM), while compound 4i showed an IC₅₀ of 4.53 ± 0.19 μM, comparable to boscalid [1]. In vivo testing confirmed that compounds 4g and 4i effectively suppressed rape Sclerotinia rot at 200 mg/L [1]. Importantly, the target compound (CAS 955241-09-5) was NOT among the 30 compounds tested in this study; this evidence establishes class-level scaffold potential but does not provide specific activity data for the target compound [1].

Antifungal Succinate dehydrogenase inhibitor Agricultural fungicide Sclerotinia sclerotiorum

Patent-Backed Agricultural Fungicide Application: Furan-Linked 1,3,4-Oxadiazole Carboxamides as Broad-Spectrum Antifungal Agents

Chinese patent CN113185504B (Nanjing Forestry University, published 2022-01-07) explicitly claims a class of furan-linked 1,3,4-oxadiazole carboxamide compounds — the exact structural class to which the target compound belongs — as agricultural fungicides [1]. The patent demonstrates that compounds within this class exhibit good control effects against tomato gray mold (Botrytis cinerea), rape Sclerotinia rot (Sclerotinia sclerotiorum), and tomato early blight (Alternaria solani) under in vitro conditions [1]. The claimed preparation method is described as simple with high yield and stable product properties [1]. This patent establishes industrial and intellectual property precedent for the agricultural application of compounds sharing the furan-1,3,4-oxadiazole carboxamide scaffold, though the specific 2,4-dimethylbenzyl-substituted compound (CAS 955241-09-5) is not explicitly named among the exemplified compounds [1]. The patent's focus on succinate dehydrogenase inhibitor (SDHI) fungicide development aligns with the global SDHI market valued at approximately USD 1.691 billion in 2016, representing 11.1% of the global fungicide market [1].

Agricultural fungicide Botrytis cinerea Sclerotinia Plant protection

STAT3 Inhibitory Scaffold Precedent: 1,3,4-Oxadiazole-2-Carboxamides as Anticancer Lead Compounds

US patent 8,796,320 (Pharma Design Inc., granted 2014-08-05) discloses 1,3,4-oxadiazole-2-carboxamide compounds — sharing the identical core heterocyclic scaffold as the target compound — as STAT3 inhibitors useful as anticancer agents [1]. The patent establishes that the 1,3,4-oxadiazole-2-carboxamide scaffold, particularly when bearing a furyl group (Ar = furyl) at the carboxamide terminus and a diaryl system at the oxadiazole 5-position, possesses STAT3 inhibitory activity [1]. STAT3 is constitutively activated and overexpressed in numerous cancer types including breast, lung, prostate, head and neck, skin, pancreatic, and ovarian cancers, as well as multiple myeloma and leukemia [1]. The target compound (CAS 955241-09-5) contains the furan-2-carboxamide moiety specified in the patent's preferred embodiments and a 2,4-dimethylbenzyl group that may serve as a simplified mimic of the diaryl systems claimed in the patent [1]. As with the agricultural application, no specific STAT3 inhibition data (IC₅₀, cellular activity, or selectivity profile) is available for this exact compound [1]. For context, a related 1,3,4-oxadiazole-2-carboxamide STAT3 inhibitor, STX-0119 (N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide), has a reported STAT3 transcriptional inhibition IC₅₀ of 74 μM, suggesting that reasonable potency is achievable within this chemotype [2].

STAT3 inhibition Anticancer Oncology Transcriptional regulation

Evidence-Backed Application Scenarios for N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (CAS 955241-09-5)


SDH Inhibitor Lead Optimization: Probing 5-Position Substituent Effects on Antifungal Potency and Selectivity

Procure this compound as a 5-(2,4-dimethylbenzyl)-substituted analog for structure-activity relationship (SAR) studies within the validated furan-1,3,4-oxadiazole carboxamide SDH inhibitor series. The class has demonstrated EC₅₀ values as low as 0.140 mg/L against Sclerotinia sclerotiorum, outperforming boscalid (EC₅₀ = 0.645 mg/L), with SDH enzymatic IC₅₀ values ranging from 1.01 to 4.53 μM [1]. The 2,4-dimethylbenzyl group introduces increased lipophilicity (computed XLogP3 = 3) and steric bulk compared to previously characterized 5-substituents in this series, potentially enabling exploration of hydrophobic binding pocket interactions that simpler aryl substituents cannot access. Pair with the unsubstituted 5-phenyl analog (CAS 865287-35-0, XLogP3 = 2) as a minimum pharmacophore control, and with boscalid as a commercial SDHI benchmark, to quantify the contribution of the 2,4-dimethylbenzyl motif to antifungal activity, enzyme inhibition, and target selectivity [2].

Agricultural Fungicide Screening: In Vitro Panel Against Phytopathogenic Fungi of Economic Significance

Deploy this compound in an in vitro antifungal screening panel targeting phytopathogenic fungi within the scope of patent CN113185504B, specifically Botrytis cinerea (tomato gray mold), Sclerotinia sclerotiorum (rape Sclerotinia rot), and Alternaria solani (tomato early blight) [3]. The patent establishes that furan-linked 1,3,4-oxadiazole carboxamides as a class exhibit control efficacy against these pathogens, and the global SDHI fungicide market (USD 1.691 billion in 2016) underscores the commercial relevance of novel chemotypes in this space [3]. Use the commercially available boscalid as a positive control (EC₅₀ = 0.645 mg/L against S. sclerotiorum) and include the 5-phenyl analog (CAS 865287-35-0) as a structural comparator to deconvolute the contribution of the 2,4-dimethylbenzyl group to any observed antifungal activity [1].

Oncology Hit Discovery: STAT3-Dependent Cancer Cell Line Profiling with Scaffold-Matched Controls

Incorporate this compound into a STAT3-focused anticancer screening cascade based on the scaffold's inclusion in US patent 8,796,320, which claims 1,3,4-oxadiazole-2-carboxamides bearing furyl groups as STAT3 inhibitors [4]. Prioritize STAT3-dependent cancer cell lines (breast cancer MCF-7, lung cancer A549, prostate cancer, pancreatic cancer) where constitutive STAT3 activation is documented [4]. Include STX-0119 (STAT3 transcription IC₅₀ = 74 μM) as a chemotype-matched reference inhibitor to contextualize any observed antiproliferative activity [5]. Given the complete absence of direct biological data for this compound, initial screening should focus on establishing whether the 2,4-dimethylbenzyl substitution confers any measurable advantage over the simpler 5-phenyl analog in terms of cellular potency, STAT3 target engagement, or selectivity against STAT3-independent cell lines.

Screening Library Diversification: Enhancing Chemical Space Coverage in Heterocycle-Focused Compound Collections

Procure this compound as a structurally distinctive entry for medium-to-high-throughput screening libraries seeking to expand coverage of the 1,3,4-oxadiazole chemical space. The 2,4-dimethylbenzyl substituent at the 5-position, combined with the furan-2-carboxamide at the 2-position, creates a substitution pattern that is underrepresented in publicly available screening data — no bioassay results exist in PubChem for this compound as of the search date [2]. This structural novelty, coupled with the compound's compliance with Lipinski's Rule of Five (MW 297.31 < 500, XLogP3 = 3 < 5, HBD = 1 < 5, HBA = 5 < 10), makes it a reasonable addition to diversity-oriented screening collections targeting both agricultural and pharmaceutical endpoints [2]. Procurement from reputable suppliers offering the compound under catalog identifiers AKOS024643285 or F2368-0386 ensures traceable sourcing with defined purity specifications for reproducible screening results [2].

Quote Request

Request a Quote for N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.